![molecular formula C16H16N2O B586137 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one CAS No. 134415-17-1](/img/structure/B586137.png)
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring, which is a five-membered ring with nitrogen and a carbonyl group . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
While specific synthesis methods for “1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one” are not available, pyrrolidin-2-one derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one” would be characterized by a pyrrolidin-2-one ring substituted with a benzyl group at the 1-position and a pyridin-3-yl group at the 5-position. The pyrrolidin-2-one ring is a five-membered ring with one nitrogen atom and a carbonyl group .Scientific Research Applications
Pharmacology
In pharmacology, this compound is valued for its role as a versatile scaffold. The pyrrolidine ring, a core structure in this compound, is often used in medicinal chemistry due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This enhances the potential for creating selective bioactive molecules, which can be crucial in developing new medications.
Organic Synthesis
“1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one” serves as an intermediate in multi-component reactions, such as the Ugi/olefination reaction, to construct pyrrolidin-5-one-2-carboxamides . These reactions are notable for their mild conditions and good functional group tolerance, making them valuable in the synthesis of complex organic molecules.
Medicinal Chemistry
The compound’s pyrrolidine ring is a common motif in drug design, particularly for its stereogenicity and the ability to influence biological activity through the spatial orientation of substituents . This feature is critical in the development of new drug candidates with varied biological profiles.
Biochemistry
In biochemistry, the compound’s derivatives have shown a range of biological activities, including anti-inflammatory and analgesic effects . These properties are significant for the study of biochemical pathways and the development of therapeutic agents.
Chemical Engineering
In chemical engineering, the compound could be involved in process optimization for the synthesis of pharmaceuticals. Its role in facilitating reactions under mild conditions can lead to more efficient and environmentally friendly manufacturing processes .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring have been found to exhibit activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity . Additionally, compounds with similar structures have shown nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence how the compound interacts with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially impact the compound’s bioavailability.
Result of Action
Compounds with similar structures have shown inhibitory activity against influenza a , suggesting potential antiviral effects.
Action Environment
It’s worth noting that the pyrrolidine ring, a key component of this compound, is known to be influenced by steric factors, which could potentially be affected by environmental conditions .
properties
IUPAC Name |
1-benzyl-5-pyridin-3-ylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-9-8-15(14-7-4-10-17-11-14)18(16)12-13-5-2-1-3-6-13/h1-7,10-11,15H,8-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYXZHSCQMKBDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CN=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.